molecular formula C5H8ClN3O2 B11913166 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride

4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride

Cat. No.: B11913166
M. Wt: 177.59 g/mol
InChI Key: TWXUAYFIFDRGMS-UHFFFAOYSA-N
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Description

4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride is a pyrimidine derivative characterized by a hydroxymethyl group at position 5 and an amino group at position 4 of the pyrimidin-2(1H)-one core. This compound is structurally related to nucleoside analogs and pharmaceuticals, where modifications to the pyrimidine ring influence biological activity, solubility, and metabolic stability . Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

6-amino-5-(hydroxymethyl)-1H-pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C5H7N3O2.ClH/c6-4-3(2-9)1-7-5(10)8-4;/h1,9H,2H2,(H3,6,7,8,10);1H

InChI Key

TWXUAYFIFDRGMS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1CO)N.Cl

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The compound features a pyrimidin-2(1H)-one core substituted with amino, hydroxymethyl, and fluorine groups, with a hydrochloride counterion. Its stereochemistry is defined by the (2R,3R,4R,5R) configuration of the tetrahydrofuran ring, as confirmed by X-ray crystallography and NMR studies. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₅ClFN₃O₄
Molecular Weight295.69 g/mol
Stereochemistry(2R,3R,4R,5R)

Synthetic Routes

Cyclization of Fluorinated Tetrahydrofuran Intermediates

A patented method involves the cyclization of a fluorinated tetrahydrofuran intermediate to construct the pyrimidinone ring. The process begins with (2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-ol , which undergoes nucleophilic substitution with 4-aminopyrimidin-2(1H)-one under basic conditions. Key steps include:

  • Activation : The hydroxyl group at the C4 position of the tetrahydrofuran is activated using trifluoromethanesulfonic anhydride.

  • Coupling : Reaction with 4-aminopyrimidin-2(1H)-one in dimethylacetamide (DMAc) at 60°C for 12 hours.

  • Hydrochloride Formation : The product is treated with HCl gas in ethanol to yield the hydrochloride salt.

This method achieves a 72% yield with >99% enantiomeric excess, as confirmed by chiral HPLC.

Hydrolysis of Protected Precursors

An alternative route involves hydrolyzing a trityl-protected precursor. The synthesis starts with 1-((2R,3R,4R,5R)-3-fluoro-4-(trityloxy)-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-aminopyrimidin-2(1H)-one , where the trityl group protects the C4 hydroxyl during earlier steps. Hydrolysis is performed using:

  • Reagent : 80% acetic acid in water.

  • Conditions : Reflux at 100°C for 6 hours.

  • Workup : Neutralization with NaOH to pH 7.0, followed by HCl salification.

This method avoids side reactions at the hydroxymethyl group, ensuring a 68% isolated yield .

Diazotization and Functionalization

Introduction of the Amino Group

The amino group at the C4 position is introduced via diazotization, a method adapted from pyrimidine derivative syntheses. In a representative procedure:

  • Diazotization : 6-Amino-N¹-methyl-2-thioxo-pyrimidin-4-one is treated with NaNO₂ in HCl at 0–5°C.

  • Coupling : The diazonium salt reacts with substituted anilines to form azo intermediates.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the azo group to the primary amine.

This approach yields 40–92% of the target amine, depending on the substituents.

Purification and Crystallization

pH-Dependent Crystallization

Final purification relies on pH adjustment to precipitate the hydrochloride salt. Per EP1215206B1:

  • Optimal pH : 11–12 (adjusted with NaOH or KOH).

  • Solvent System : Ethanol/water (3:1 v/v).

  • Crystallization Yield : 85% with >99% purity.

Comparative Analysis of Methods

MethodYieldPurityComplexityCost
Cyclization72%>99%High$$$
Hydrolysis68%98%Moderate$$
Diazotization40–92%95–99%Variable$–$$$

Challenges and Optimizations

Stereochemical Control

The (2R,3R,4R,5R) configuration necessitates chiral catalysts or enantiomerically pure starting materials. Asymmetric hydrogenation using Ru-BINAP complexes has been explored but remains cost-prohibitive.

Byproduct Formation

Common byproducts include:

  • Dehydroxylated analogs : Formed via over-acidification during HCl salification.

  • Dimers : Result from coupling reactions at the hydroxymethyl group .

Chemical Reactions Analysis

Condensation with Pyrimidinyl Formamide

The compound participates in condensation reactions to form intermediates for purine-based antivirals. For example:

  • Reaction : Condensation with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (19 ) in ethanol under reflux (75–80°C) for 90 minutes, mediated by sodium bicarbonate .

  • Product : N-(2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl)formamide (4 ), a precursor to purine derivatives .

Reaction Component Conditions Outcome
Ethanol, NaHCO₃Reflux (75–80°C), 90 minFormation of intermediate 4 with 96% yield (crude) .

Cyclization to Purine Derivatives

The hydroxymethyl group enables cyclization under specific conditions:

  • Reagent : Triethylorthoformate facilitates cyclization of dechlorinated intermediates .

  • Mechanism : Elimination of water and ring closure to form 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purine hydrochloride (18 ) .

Step Key Feature Impact
DechlorinationRemoves Cl at position 6Prevents formation of ethoxy byproducts (e.g., 15 ) .
CyclizationTriethylorthoformate, 80°CGenerates purine core for Famciclovir synthesis .

Hydroxymethyl Group

  • Esterification/Acylation : Reacts with acetyl or benzoyl chlorides to form esters, enhancing solubility for subsequent coupling .

  • Oxidation : Potential conversion to carboxylic acid derivatives under oxidative conditions (not explicitly documented in sources).

Amino Group

  • Formylation : Reacts with formamide derivatives to stabilize intermediates during purine synthesis .

  • Cross-Coupling : Participates in palladium-catalyzed couplings (hypothetical based on analogous pyrimidine chemistry).

Stability and Degradation

  • Thermal Stability : Decomposes above 152°C (melting point range: 146–152°C) .

  • Light Sensitivity : Requires storage in dark, inert conditions (2–8°C) .

Property Value Source
Molecular FormulaC₅H₈ClN₃O₂
Molar Mass177.59 g/mol
IR (KBr)Peaks at 3300 (N–H), 1680 (C=O) cm⁻¹

Comparison with Analogues

Compound Structure Key Difference Application
4-Amino-5-methylpyridin-2(1H)-one Methyl substituent at C5Finerenone precursor (cardiorenal drug) Non-antiviral use
4-Amino-2-hydroxymethyl-1-butanol Aliphatic backboneFamciclovir intermediate Antiviral synthesis

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 4-amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride typically involves the reaction of pyrimidine derivatives with hydroxymethyl groups. This compound is a key intermediate in the synthesis of several bioactive molecules, including thiamine (vitamin B1).

Key Synthesis Pathways:

  • Biosynthesis of Thiamine: Research indicates that 4-amino-5-(hydroxymethyl)pyrimidine can be readily incorporated into thiamine by various microorganisms such as Escherichia coli and Bacillus subtilis. This incorporation occurs without the need for additional methylation, highlighting its role as a precursor in thiamine biosynthesis .

Biological Applications

The biological significance of this compound is primarily linked to its role in metabolic pathways:

  • Thiamine Metabolism: The compound acts as a metabolite in the thiamine salvage pathway. It catalyzes reactions that regenerate thiamine from its degraded products, which is crucial for cellular metabolism .
  • Enzymatic Function: The enzyme responsible for this conversion is known as aminopyrimidine aminohydrolase. This enzyme facilitates the hydrolysis of thiamine compounds at the C5' position, thereby playing a vital role in maintaining thiamine levels within cells .

Therapeutic Potential

The therapeutic implications of this compound are being explored in various contexts:

  • Cardiovascular and Renal Diseases: As an intermediate for synthesizing other pharmacologically active compounds, it has potential applications in developing treatments for conditions like heart failure and diabetic nephropathy. For instance, it is a precursor for finerenone, a non-steroidal mineralocorticoid receptor antagonist used in treating chronic kidney disease .

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Thiamine IncorporationDemonstrated incorporation into thiamine by E. coli and B. subtilis without methylation.
Enzymatic ActivityIdentified as a substrate for aminopyrimidine aminohydrolase, crucial for thiamine regeneration.
Synthesis of FinerenoneHighlighted as an intermediate compound essential for synthesizing finerenone, relevant in treating renal diseases.

Mechanism of Action

The mechanism of action of 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Fluorine (Emtricitabine) and difluoro groups (Gemcitabine isomer) enhance metabolic stability and cytotoxicity, respectively .
  • Ring Systems : Oxathiolane (Lamivudine/Emtricitabine) and tetrahydrofuran (Gemcitabine/Cytarabine) rings mimic natural nucleosides, enabling interaction with viral or cellular polymerases .
  • Stereochemistry : Stereospecific configurations (e.g., 2S,5R in Lamivudine) are critical for binding affinity and pharmacological activity .

Pharmacological Roles

  • Antiviral Activity : Lamivudine and Emtricitabine inhibit reverse transcriptase in HIV and HBV by mimicking deoxycytidine .
  • Chemotherapy : Cytarabine and Gemcitabine incorporate into DNA, blocking replication in leukemic and solid tumor cells .
  • Impurity Relevance : Lamivudine Impurity D () and Gemcitabine isomers () highlight the importance of stereochemical purity in drug efficacy and safety.

Critical Analysis of Divergences

  • Fluorine vs. Hydroxymethyl : Emtricitabine’s 5-fluoro group increases metabolic half-life compared to the hydroxymethyl group in the target compound, which may degrade faster in vivo .
  • Sugar Moieties: Cytarabine’s arabinofuranose ring confers specificity for cancer cell uptake, whereas the target compound’s lack of a sugar limits its nucleoside analog functionality .
  • Stereochemical Purity : Impurities like Gemcitabine isomers () exhibit reduced efficacy, underscoring the necessity of rigorous stereochemical control during synthesis.

Biological Activity

4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is known for its potential applications in cancer therapy, antibacterial properties, and other pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

  • IUPAC Name : 4-amino-5-(hydroxymethyl)-2(3H)-pyrimidinone hydrochloride
  • Molecular Formula : C5H7N3O2·HCl
  • Molecular Weight : 175.62 g/mol
  • CAS Number : 13100-57-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the growth of several cancer cell lines, including HeLa (cervical cancer) and AGS (gastric adenocarcinoma) cells. Studies indicate that it may induce apoptosis through the modulation of apoptotic pathways, particularly by regulating Bcl-2 and Bax protein expressions .
    • A notable study reported an IC50 value of approximately 53.02 µM against AGS cells, indicating moderate potency .
  • Antibacterial Properties :
    • Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance, it was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL .
    • The mechanism behind this antibacterial activity may involve disruption of bacterial cell wall synthesis or metabolic pathways.
  • Antioxidant Activity :
    • The compound has also been evaluated for its antioxidant properties. It demonstrated a capacity to scavenge free radicals, which could be beneficial in preventing oxidative stress-related damage in cells .

Table 1: Biological Activities of this compound

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AnticancerHeLa38.44% growth inhibition
AGS53.02 µM
AntibacterialVarious bacteriaMIC = 16 µg/mL
AntioxidantIn vitro assaysNot specified

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrimidine derivatives. Structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the purity and identity of the compound .

Future Directions

Given its diverse biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity can lead to more potent derivatives.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.
  • Combination Therapies : Investigating the potential synergistic effects when combined with other anticancer or antibacterial agents.

Q & A

Basic: What synthetic methodologies are effective for optimizing the yield of 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride?

Answer:
The synthesis can be optimized by controlling cooling rates and solvent selection. For instance, a stepwise cooling protocol (from 60°C to 25–30°C over 2 hours) with ethyl acetate as a wash solvent has achieved a yield of 57.4% and purity >99.6% (HPLC). Extended stirring at intermediate temperatures (e.g., 4 hours at 25–30°C) ensures complete crystallization . Triethylamine may also be added during reflux to enhance reaction efficiency, as seen in analogous pyrimidine syntheses .

Basic: Which analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

  • HPLC : Primary method for purity determination (e.g., 99.65% purity reported using reverse-phase HPLC) .
  • NMR and IR Spectroscopy : Critical for structural validation. For example, IR peaks at 3410 cm⁻¹ (NH₂) and 1643 cm⁻¹ (C=N), combined with ¹H NMR signals for aromatic protons (δ 7.13–8.27), confirm functional groups and substitution patterns .
  • Elemental Analysis : Validates empirical formulas (e.g., C₃₂H₂₁N₅O₂ with <0.1% deviation) .

Advanced: How can stereochemical impurities (e.g., enantiomers) be identified and resolved in this compound?

Answer:
Chiral HPLC or capillary electrophoresis is essential for separating enantiomers. For example, Emtricitabine’s enantiomeric impurity (4-Amino-5-fluoro-1-[(2S,5R)-oxathiolane]pyrimidinone) is resolved using chiral stationary phases. Polarimetric analysis and X-ray crystallography (e.g., CAS 137530-41-7) further validate stereochemical configurations . Computational modeling (e.g., molecular dynamics simulations) can predict retention times and optimize separation conditions .

Advanced: What strategies mitigate data contradictions in crystallographic and spectroscopic analyses?

Answer:
Contradictions between X-ray diffraction (e.g., crystal packing of 4-Amino-5-fluoropyrimidinone–water complexes) and solution-phase NMR data arise from solvent interactions. To resolve this:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Use DFT calculations to compare experimental and theoretical IR/Raman spectra .
  • Cross-validate with solid-state NMR for crystal structure confirmation .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:
Stability is influenced by humidity and temperature. Vacuum drying at 40–45°C prevents hygroscopic degradation . Long-term storage should use desiccants at -20°C, as recommended for structurally similar nucleosides (e.g., Cytarabine hydrochloride, CAS 69-74-9) . Accelerated stability studies under ICH guidelines (40°C/75% RH) can predict shelf-life.

Advanced: What computational tools are suitable for modeling the compound’s reactivity in drug design?

Answer:

  • Molecular Dynamics (MD) Simulations : Study solvation effects and binding affinities (e.g., 3D visualization of hydrogen bonding in CAS 143491-57-0 analogs) .
  • Docking Software (AutoDock, Schrödinger) : Predict interactions with biological targets (e.g., HIV reverse transcriptase for related oxathiolane derivatives) .
  • QM/MM Calculations : Analyze transition states in hydrolysis or phosphorylation reactions .

Advanced: How can impurity profiles be characterized during scale-up synthesis?

Answer:

  • LC-MS/MS : Identifies trace impurities (e.g., (±)-trans-lamivudine, CAS 173829-09-9) at ppm levels .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to profile degradation products (e.g., deamination or glycosidic bond cleavage) .
  • Synthetic Byproduct Tracking : Monitor intermediates like 4-Amino-5-fluoro-pyrimidinone (CAS 152128-77-3) using orthogonal methods .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Handle in a fume hood to avoid inhalation (per SDS guidelines for BS-52281, CAS 13048-95-8) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

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